molecular formula C22H26N8O B11678606 N-(4-methylphenyl)-2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide

N-(4-methylphenyl)-2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide

Cat. No.: B11678606
M. Wt: 418.5 g/mol
InChI Key: SQVWSXCZHRRPHN-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic components, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H26N8O

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)urea

InChI

InChI=1S/C22H26N8O/c1-16-10-12-18(13-11-16)24-22(31)29-28-20-25-19(23-17-8-4-2-5-9-17)26-21(27-20)30-14-6-3-7-15-30/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H2,24,29,31)(H2,23,25,26,27,28)

InChI Key

SQVWSXCZHRRPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the piperidine and phenylamino groups. The final step involves the coupling of the triazine derivative with 4-methylphenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogenated or alkylated products.

Scientific Research Applications

1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA
  • 1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA

Uniqueness

1-(4-METHYLPHENYL)-3-{[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}UREA stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the piperidine ring, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

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